molecular formula C28H38N2O3 B6309694 1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate CAS No. 1663476-15-0

1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate

Cat. No.: B6309694
CAS No.: 1663476-15-0
M. Wt: 450.6 g/mol
InChI Key: SJZXQLQEVHESQH-UHFFFAOYSA-M
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Description

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is a type of N-heterocyclic carbene precursor . It is also used in organic synthesis and as a pharmaceutical intermediate .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, it’s known that these types of compounds are generally used as reagents in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . They are also used in the synthesis of the methyl ester derivative of the drug Vadimezan .


Chemical Reactions Analysis

“this compound” is known to display notable catalytic activity. It can act as an efficient catalyst in several organic transformations, including cross-coupling reactions, C-H activation, and Suzuki-Miyaura coupling, among others .

Safety and Hazards

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” can cause serious eye damage and irritation. When inhaled, it may cause respiratory irritation. Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . It also causes skin irritation .

Future Directions

“1,3-Bis(2,6-di-i-propylphenyl)imidazolium bicarbonate” is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands which exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications . This suggests that it could have significant applications in the field of optoelectronics in the future.

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;hydrogen carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N2.CH2O3/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3)4/h9-21H,1-8H3;(H2,2,3,4)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZXQLQEVHESQH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.C(=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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